(R)-4-benzyl-2-hydroxymethylpiperazine
Overview
Description
®-4-benzyl-2-hydroxymethylpiperazine is a chiral piperazine derivative with a benzyl group attached to the fourth carbon and a hydroxymethyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyl-2-hydroxymethylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperazine.
Benzylation: The piperazine is benzylated at the fourth carbon using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The benzylated piperazine is then subjected to hydroxymethylation at the second carbon using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of ®-4-benzyl-2-hydroxymethylpiperazine may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-4-benzyl-2-hydroxymethylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: ®-4-benzyl-2-carboxypiperazine.
Reduction: ®-4-benzyl-2-aminomethylpiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
®-4-benzyl-2-hydroxymethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-4-benzyl-2-hydroxymethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the benzyl group provides hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-4-benzyl-2-hydroxymethylpiperazine: The enantiomer of the compound with similar chemical properties but different biological activity.
4-benzylpiperazine: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
2-hydroxymethylpiperazine: Lacks the benzyl group, affecting its binding properties and uses.
Uniqueness
®-4-benzyl-2-hydroxymethylpiperazine is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This specificity makes it valuable in the development of chiral drugs and catalysts.
Properties
IUPAC Name |
[(2R)-4-benzylpiperazin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMFGDYBTJEEDP-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428014 | |
Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149715-46-8 | |
Record name | (2R)-4-(Phenylmethyl)-2-piperazinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149715-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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